11-Methoxy-7-methyl-1,2,3,10,11,11a-hexahydro-5H-pyrrolo(2,1-c)(1,4)be nzodiazepin-5-one 11-Methoxy-7-methyl-1,2,3,10,11,11a-hexahydro-5H-pyrrolo(2,1-c)(1,4)be nzodiazepin-5-one
Brand Name: Vulcanchem
CAS No.: 116564-73-9
VCID: VC0046156
InChI: InChI=1S/C14H18N2O2/c1-9-5-6-11-10(8-9)14(17)16-7-3-4-12(16)13(15-11)18-2/h5-6,8,12-13,15H,3-4,7H2,1-2H3
SMILES: CC1=CC2=C(C=C1)NC(C3CCCN3C2=O)OC
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol

11-Methoxy-7-methyl-1,2,3,10,11,11a-hexahydro-5H-pyrrolo(2,1-c)(1,4)be nzodiazepin-5-one

CAS No.: 116564-73-9

Main Products

VCID: VC0046156

Molecular Formula: C14H18N2O2

Molecular Weight: 246.3 g/mol

11-Methoxy-7-methyl-1,2,3,10,11,11a-hexahydro-5H-pyrrolo(2,1-c)(1,4)be nzodiazepin-5-one - 116564-73-9

CAS No. 116564-73-9
Product Name 11-Methoxy-7-methyl-1,2,3,10,11,11a-hexahydro-5H-pyrrolo(2,1-c)(1,4)be nzodiazepin-5-one
Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
IUPAC Name 6-methoxy-2-methyl-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
Standard InChI InChI=1S/C14H18N2O2/c1-9-5-6-11-10(8-9)14(17)16-7-3-4-12(16)13(15-11)18-2/h5-6,8,12-13,15H,3-4,7H2,1-2H3
Standard InChIKey JDVBSBADDFBZHE-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(C3CCCN3C2=O)OC
Canonical SMILES CC1=CC2=C(C=C1)NC(C3CCCN3C2=O)OC
Synonyms 11-Methoxy-7-methyl-1,2,3,10,11,11a-hexahydro-5H-pyrrolo(2,1-c)(1,4)be nzodiazepin-5-one
PubChem Compound 146619
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator